molecular formula C7H9NO3 B1587066 5-Propylisoxazole-3-carboxylic acid CAS No. 89776-75-0

5-Propylisoxazole-3-carboxylic acid

Cat. No.: B1587066
CAS No.: 89776-75-0
M. Wt: 155.15 g/mol
InChI Key: ZXWHSBZHRVKCGZ-UHFFFAOYSA-N
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Description

5-Propylisoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

5-Propylisoxazole-3-carboxylic acid plays a role in the synthesis of various heterocyclic compounds. These compounds are critical as starting reagents, intermediates, or direct precursors in the production of chemicals and bio-pharmacologically active compounds. They find use in the total synthesis of natural products, drugs, herbicides, and agrochemicals. A particular focus is on developing synthetic strategies targeting isoxazoles, with isoxazoles and isoxazolines being easily formed through reaction with aryl nitrile oxides and a variety of enolates of carbonyl compounds. This method is selective and versatile, allowing the preparation of pharmacologically active isoxazoles in high yields (Vitale & Scilimati, 2013).

2. Rearrangement into Oxadiazoles

5-Arylisoxazole-3-carboxylic acids, including this compound, can be converted into 5-arylisoxazole-3-hydroxamic acids. These undergo rearrangement by the action of aqueous KOH to form 3,4-substituted 1,2,5-oxadiazoles. The structure of these compounds is confirmed through techniques like single crystal X-ray analysis, indicating a transformation relevant in synthetic chemistry (Potkin et al., 2012).

3. Role in Tautomerism Studies

Isoxazole derivatives like this compound are used to study tautomerism in heteroaromatic compounds. Research on such compounds helps in understanding their behavior in different solutions and the solid phase. This knowledge is important for comprehending the basicity and acidity of isoxazoles and their derivatives, which is crucial in organic synthesis and pharmaceutical applications (Boulton & Katritzky, 1961).

4. Synthesis of Derivatives

Studies on isoxazole derivatives, including this compound, have led to the synthesis of various functional derivatives. These derivatives are obtained through controlled isomerization processes, demonstrating the versatility and adaptability of isoxazole compounds in synthetic chemistry. Such derivatives have potential applications in different fields, including medicinal chemistry (Serebryannikova et al., 2019).

Properties

IUPAC Name

5-propyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-2-3-5-4-6(7(9)10)8-11-5/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWHSBZHRVKCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360633
Record name 5-propylisoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89776-75-0
Record name 5-Propyl-3-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89776-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-propylisoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-propyl-1,2-oxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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